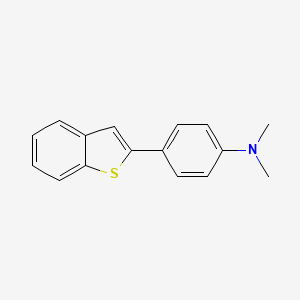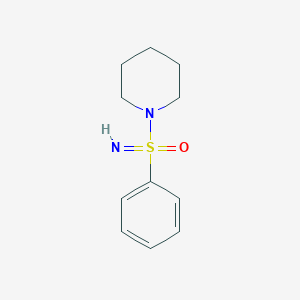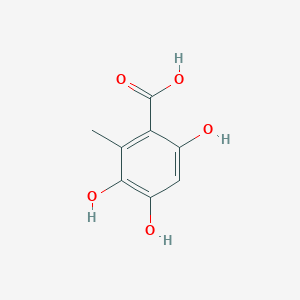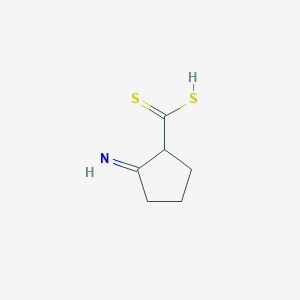
2-Iminocyclopentane-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminocyclopentane-1-carbodithioic acid is an organic compound with the molecular formula C₆H₉NS₂ It is known for its unique structure, which includes a cyclopentane ring bonded to an iminocarbodithioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iminocyclopentane-1-carbodithioic acid typically involves the reaction of cyclopentanone with carbon disulfide and ammonia. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product . The general reaction conditions include:
Reactants: Cyclopentanone, carbon disulfide, ammonia
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Iminocyclopentane-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiols or amines.
Substitution: The iminocarbodithioic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Disulfides, sulfoxides
Reduction Products: Thiols, amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
2-Iminocyclopentane-1-carbodithioic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-Iminocyclopentane-1-carbodithioic acid involves its interaction with metal ions and biological molecules. The compound acts as a bidentate ligand, coordinating through its sulfur and nitrogen atoms. This coordination can influence the activity of metal-containing enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclopent-1-ene-1-carbodithioic acid: Similar structure but with an amino group instead of an imino group.
Cyclopentanecarbodithioic acid, 2-imino: Another closely related compound with slight structural variations.
Uniqueness
2-Iminocyclopentane-1-carbodithioic acid is unique due to its specific combination of a cyclopentane ring and an iminocarbodithioic acid group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
18521-91-0 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
2-iminocyclopentane-1-carbodithioic acid |
InChI |
InChI=1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h4,7H,1-3H2,(H,8,9) |
InChI Key |
KBOUOHVVKMGRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=N)C1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
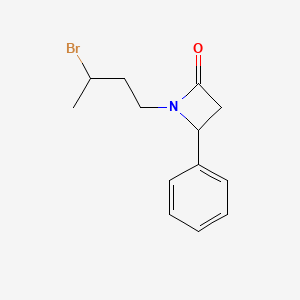
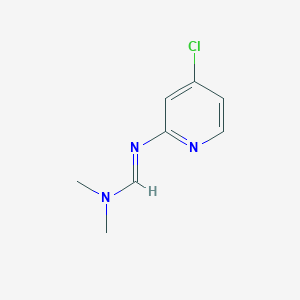
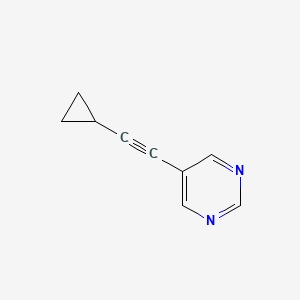
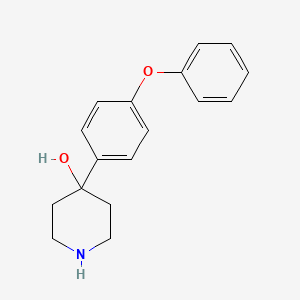
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
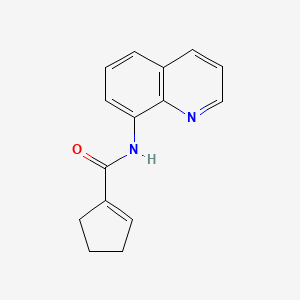
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127958.png)
